A Predictive and Methodological Guide to the Solubility Profile of 1-methyl-1H-pyrazole-4,5-dicarboxamide in Organic Solvents
A Predictive and Methodological Guide to the Solubility Profile of 1-methyl-1H-pyrazole-4,5-dicarboxamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-methyl-1H-pyrazole-4,5-dicarboxamide, a novel heterocyclic compound with potential therapeutic applications. In the absence of direct experimental data for this specific molecule, this guide synthesizes foundational principles of physical chemistry with established experimental and computational methodologies to empower researchers, scientists, and drug development professionals. We will delve into a predictive analysis based on the molecule's structural attributes, followed by detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. Furthermore, we will explore the application of theoretical models for in silico solubility prediction.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[1] For a compound like 1-methyl-1H-pyrazole-4,5-dicarboxamide, understanding its solubility in a range of organic solvents is paramount for several stages of its development pipeline:
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Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during crystallization processes.
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Formulation: Developing a stable and effective dosage form, whether oral, topical, or parenteral, is highly dependent on the API's solubility characteristics.
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In Vitro and In Vivo Studies: The reliability and reproducibility of preclinical assays are contingent on the compound being fully dissolved in the test medium.[2] Poor solubility can lead to underestimated potency and efficacy.[2]
This guide will provide a robust framework for approaching the solubility determination of 1-methyl-1H-pyrazole-4,5-dicarboxamide, a molecule for which public domain solubility data is not yet available. Our approach is twofold: first, to predict its solubility behavior based on its molecular structure, and second, to provide the practical tools to measure it accurately.
Physicochemical Characterization and Predictive Solubility Analysis of 1-methyl-1H-pyrazole-4,5-dicarboxamide
The molecular structure of 1-methyl-1H-pyrazole-4,5-dicarboxamide offers significant clues to its potential solubility in various organic solvents.
Molecular Structure:
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Pyrazole Core: The 1-methyl-1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] One nitrogen is pyrrole-like and the other is pyridine-like.[4] The presence of the methyl group at the N1 position removes the hydrogen bond donating capability of the parent pyrazole ring.[3][4] The pyrazole ring itself contributes to the molecule's polarity.
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Dicarboxamide Functionality: The two carboxamide groups (-CONH2) at positions 4 and 5 are the most significant contributors to the molecule's polarity and hydrogen bonding capacity. Amides can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the carbonyl oxygen and the nitrogen lone pair).[5] This dual capability suggests strong intermolecular interactions, both with itself (in the solid state) and with solvent molecules.[5]
Hydrogen Bonding and Polarity
The presence of two primary amide groups makes 1-methyl-1H-pyrazole-4,5-dicarboxamide a highly polar molecule with a strong capacity for hydrogen bonding.[6][7] The two N-H bonds on each amide are hydrogen bond donors, and the two carbonyl oxygens are strong hydrogen bond acceptors. This extensive hydrogen bonding network will significantly influence its solubility.
Qualitative Solubility Prediction
Based on the principle of "like dissolves like," we can make the following qualitative predictions:
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High Solubility in Polar Protic Solvents: Solvents that can act as both hydrogen bond donors and acceptors, such as methanol, ethanol, and other short-chain alcohols, are expected to be good solvents for this compound.[8] The solvent's ability to disrupt the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute is key.
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Moderate to High Solubility in Polar Aprotic Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds from the amide N-H groups should facilitate dissolution. DMSO and DMF are generally excellent solvents for carboxamides.
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Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether lack the ability to form strong interactions with the highly polar dicarboxamide. Consequently, 1-methyl-1H-pyrazole-4,5-dicarboxamide is expected to have very low solubility in these solvents.
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Potential for Water Solubility: While this guide focuses on organic solvents, the high capacity for hydrogen bonding suggests that the compound may have some degree of aqueous solubility.[5]
The interplay between the energy required to break the crystal lattice forces and the energy gained from solvation will ultimately determine the solubility in a given solvent.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methods. Two key types of solubility are relevant in drug discovery: kinetic and thermodynamic solubility.[9][10]
Kinetic vs. Thermodynamic Solubility
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Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then diluting it with an aqueous or organic solvent.[2][11] It is a measure of how quickly a compound precipitates and is often used in high-throughput screening during early drug discovery.[2]
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Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[1][9] It is a more accurate and fundamental measure of solubility, crucial for later stages of drug development and formulation.[2]
Recommended Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of 1-methyl-1H-pyrazole-4,5-dicarboxamide in a selection of organic solvents at a controlled temperature.
Materials:
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1-methyl-1H-pyrazole-4,5-dicarboxamide (solid)
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Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, hexane)
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Glass vials with screw caps
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Orbital shaker with temperature control
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Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-methyl-1H-pyrazole-4,5-dicarboxamide to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.
-
Accurately pipette a known volume of each organic solvent into the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is standard, but longer times (48-72 hours) may be necessary to ensure equilibrium is reached.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent inflation of the measured solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 1-methyl-1H-pyrazole-4,5-dicarboxamide of known concentrations in each solvent.
-
Analyze both the filtered samples and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Determine the concentration of the filtered samples by interpolating their peak areas on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
Self-Validation and Trustworthiness: The use of a calibration curve with known standards provides an internal validation of the quantification method. Running duplicates or triplicates for each solvent will ensure the reproducibility of the results.
High-Throughput Method: Turbidimetric Kinetic Solubility Assay
For earlier stages of research where a rapid assessment of solubility is needed, a turbidimetric assay can be employed.
Objective: To rapidly estimate the kinetic solubility of 1-methyl-1H-pyrazole-4,5-dicarboxamide.
Methodology Overview:
-
A stock solution of the compound is prepared in DMSO.
-
This stock solution is added in small aliquots to the organic solvent in a microplate well.
-
The formation of a precipitate causes turbidity (cloudiness), which can be measured by light scattering (nephelometry) or absorbance using a plate reader.[1]
-
The concentration at which precipitation is first observed is reported as the kinetic solubility.
Theoretical Prediction of Solubility
In addition to experimental methods, computational models can provide valuable in silico predictions of solubility. These methods are particularly useful for screening large numbers of virtual compounds before synthesis.[12]
Group Contribution Methods (UNIFAC)
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that estimates activity coefficients, which can then be used to predict solubility.[13][14] The model breaks down the molecule into its constituent functional groups (e.g., -CH3, pyrazole ring, -CONH2) and calculates the activity coefficient based on the interactions between these groups.[14] While powerful, its accuracy depends on the availability of interaction parameters for all the groups present in the molecule and the solvent.[13]
Conductor-like Screening Model for Real Solvents (COSMO-RS)
COSMO-RS is a more modern approach that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties, including solubility.[13][15]
Methodology Overview:
-
The 3D conformation of the 1-methyl-1H-pyrazole-4,5-dicarboxamide molecule is subjected to a quantum chemical calculation (e.g., using Density Functional Theory, DFT).
-
This calculation generates a "sigma profile," which is a histogram of the charge distribution on the surface of the molecule.[15]
-
The sigma profiles of the solute and the solvent are then used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent, from which solubility can be derived.[15][16]
COSMO-RS is a powerful a priori predictive model that does not rely on experimental data for parameterization, making it highly valuable for novel compounds.[17]
Data Summary and Interpretation
As experimental data is generated, it should be compiled into a clear and concise format for easy comparison.
Table 1: Predicted and Experimental Solubility of 1-methyl-1H-pyrazole-4,5-dicarboxamide at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| Ethyl Acetate | Moderately Polar | Low | To be determined |
| Toluene | Nonpolar | Very Low | To be determined |
| Hexane | Nonpolar | Very Low | To be determined |
Conclusion
While specific experimental solubility data for 1-methyl-1H-pyrazole-4,5-dicarboxamide is not currently in the public domain, a comprehensive understanding of its solubility profile is attainable through a systematic approach. By analyzing its molecular structure, we predict high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. This guide provides detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. Furthermore, the integration of theoretical models like UNIFAC and COSMO-RS offers a powerful tool for in silico prediction and for deepening the understanding of the solute-solvent interactions that govern solubility. This combined predictive and methodological framework provides researchers and drug development professionals with the necessary tools to thoroughly characterize the solubility of 1-methyl-1H-pyrazole-4,5-dicarboxamide, a critical step in its journey from a promising molecule to a potential therapeutic agent.
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